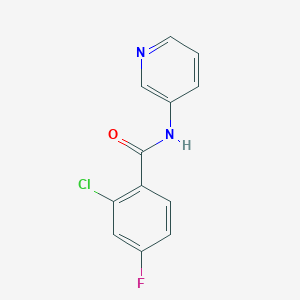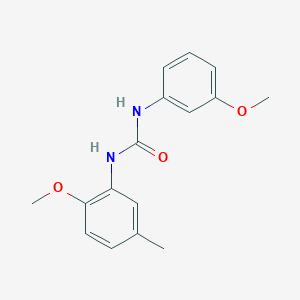![molecular formula C18H17ClN2O3 B5364948 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5364948.png)
4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as XJB-5-131, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone involves its ability to inhibit mitochondrial reactive oxygen species (ROS) production and improve mitochondrial function. This compound acts as a mitochondrial-targeted antioxidant, which helps to protect mitochondria from oxidative damage and maintain their function. Additionally, this compound has been shown to inhibit the activity of the mitochondrial permeability transition pore, which is involved in the induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of mitochondrial ROS production, the improvement of mitochondrial function, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to selectively target mitochondria and improve their function. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is the lack of information regarding its pharmacokinetics and pharmacodynamics, which makes it difficult to determine optimal dosages and treatment regimens.
Future Directions
There are several future directions for research on 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone, including its potential use in the treatment of mitochondrial dysfunction in various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosages and treatment regimens for this compound in different disease models. Furthermore, the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapies for various diseases.
Synthesis Methods
The synthesis of 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been achieved using different methods, including a one-pot reaction, a three-component reaction, and a four-component reaction. The one-pot reaction involves the reaction of 2,3-diaminophenazine with 4-chlorophenylacetic acid and isobutyryl chloride in the presence of triethylamine and acetic anhydride. The three-component reaction involves the reaction of 2,3-diaminophenazine with 4-chlorophenylacetic acid and isobutyryl chloride in the presence of triethylamine. The four-component reaction involves the reaction of 2,3-diaminophenazine with 4-chlorophenylacetic acid, isobutyryl chloride, and acetic anhydride in the presence of triethylamine.
Scientific Research Applications
4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications, including its role in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been studied for its potential use in the treatment of mitochondrial dysfunction, which is implicated in various diseases, including diabetes, cardiovascular diseases, and neurodegenerative diseases.
properties
IUPAC Name |
4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-18(2,24-13-9-7-12(19)8-10-13)17(23)21-11-16(22)20-14-5-3-4-6-15(14)21/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBHVUPEDHIPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[methyl(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5364877.png)
![1-{1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5364881.png)
![N-(2,4-difluorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5364891.png)

![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5364912.png)
![N-cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5364918.png)
![4-{[(3-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5364929.png)

![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5364936.png)
![N-{4-[(dimethylamino)sulfonyl]benzyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5364943.png)

![N'-benzyl-N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]sulfamide](/img/structure/B5364962.png)
![3-[2-(isobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5364965.png)
![5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide](/img/structure/B5364980.png)